Enhanced Hydrogen Bonding Capacity Relative to Non-Aminated Phenylenediacetic Acids
The presence of the primary aromatic amine in 2,2'-(4-Amino-1,2-phenylene)diacetic acid increases the total number of hydrogen bond donors to 3, compared to 2 for its non-aminated counterparts such as 1,2-phenylenediacetic acid (CAS 7500-53-0) [1]. The number of hydrogen bond acceptors is also higher, with 5 acceptors for the target compound versus 4 for the non-aminated isomer [1]. This increase in hydrogen-bonding capacity directly contributes to enhanced aqueous solubility and altered crystal packing motifs.
| Evidence Dimension | Hydrogen Bond Donor Count (Computed) |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | 2,2'-(1,2-Phenylene)diacetic acid (CAS 7500-53-0): 2 |
| Quantified Difference | 50% increase (1 additional H-bond donor) |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem) |
Why This Matters
The higher hydrogen-bonding capacity enables stronger and more directed intermolecular interactions, which is critical for applications in crystal engineering and for improving the solubility of derived drug candidates.
- [1] PubChem. (2025). Computed Properties for 2,2'-(4-Amino-1,2-phenylene)diacetic acid (CID 29922226). National Center for Biotechnology Information. View Source
